molecular formula C23H23FN2O3S B3650185 2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide

2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide

Cat. No.: B3650185
M. Wt: 426.5 g/mol
InChI Key: NPEDTAYUQWUSQP-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in organic chemistry and biochemistry . The 1,3-benzodioxol-5-ylmethyl group is a common motif in many bioactive compounds, including some pharmaceuticals . The presence of the amino group suggests that this compound could participate in a variety of chemical reactions, particularly those involving nucleophilic attack .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amino group in this compound could act as a nucleophile in reactions with electrophiles, while the carbonyl group could be involved in reactions with nucleophiles .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined through a variety of experimental techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through a combination of biochemical assays and in vivo studies .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemicals .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and screening for biological activity .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-N-(4-fluorophenyl)-4,4-dimethyl-6-oxocyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-23(2)10-17(25-12-14-3-8-19-20(9-14)29-13-28-19)21(18(27)11-23)22(30)26-16-6-4-15(24)5-7-16/h3-9,25H,10-13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEDTAYUQWUSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=C(C=C2)F)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide
Reactant of Route 2
2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide
Reactant of Route 3
Reactant of Route 3
2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
2-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide

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